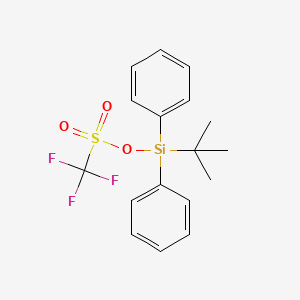

tert-Butyldiphenylsilyl Trifluoromethanesulfonate

Description

The exact mass of the compound tert-Butyldiphenylsilyl Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyldiphenylsilyl Trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyldiphenylsilyl Trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[tert-butyl(diphenyl)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOJFWVOHXBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449421 | |

| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92886-86-7 | |

| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl(diphenyl)silyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyldiphenylsilyl Trifluoromethanesulfonate: Synthesis, Characterization, and Application

Introduction: The Strategic Advantage of TBDPSOTf in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic selection and implementation of protecting groups are paramount to achieving high yields and preserving molecular complexity. Among the arsenal of silylating agents, tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPSOTf or TBDPS-triflate) has emerged as a reagent of significant interest for researchers, scientists, and professionals in drug development. Its chemical formula is C₁₇H₁₉F₃O₃SSi, and it is identified by the CAS Number 92886-86-7[1].

This guide provides a comprehensive overview of TBDPSOTf, from its synthesis and detailed characterization to its practical applications. The narrative is grounded in the principles of causality, ensuring that each experimental choice is justified and every protocol is self-validating. The uniqueness of TBDPSOTf lies in the combination of the sterically demanding tert-butyldiphenylsilyl group, which imparts significant stability, and the trifluoromethanesulfonate moiety, an excellent leaving group[1]. This combination renders TBDPSOTf a highly reactive and selective silylating agent, particularly for the protection of hydroxyl groups.

Synthesis of tert-Butyldiphenylsilyl Trifluoromethanesulfonate: A Protocol Rooted in Reactivity

The synthesis of TBDPSOTf is most commonly achieved through the reaction of tert-butyldiphenylsilyl chloride (TBDPSCl) with trifluoromethanesulfonic acid (TfOH)[2]. This reaction leverages the high reactivity of the silyl chloride with the strong acid to generate the desired silyl triflate and hydrogen chloride as a byproduct.

Reaction Mechanism: An Electrophilic Substitution at Silicon

The formation of TBDPSOTf from TBDPSCl and triflic acid proceeds via an electrophilic substitution mechanism at the silicon center. The highly acidic proton from triflic acid protonates the chlorine atom on TBDPSCl, making it a better leaving group (as HCl). The triflate anion then acts as a nucleophile, attacking the electrophilic silicon center to form the Si-O bond and yield the final product. The reaction is driven to completion by the formation of the volatile byproduct, hydrogen chloride.

Caption: Protection and Deprotection using TBDPSOTf.

Protocol for the Protection of a Primary Alcohol

This protocol details the silylation of a primary alcohol using TBDPSOTf and 2,6-lutidine as a non-nucleophilic base.

Materials:

-

Primary alcohol

-

tert-Butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf)

-

2,6-Lutidine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of the primary alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere, add 2,6-lutidine (1.5 equiv).

-

Silylation: Cool the mixture to 0 °C and add TBDPSOTf (1.2 equiv) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: a. Quench the reaction with saturated aqueous NaHCO₃. b. Separate the organic layer and wash sequentially with water and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for the Deprotection of a TBDPS Ether

The robust TBDPS group is typically cleaved using a fluoride source, with tetra-n-butylammonium fluoride (TBAF) being the most common reagent.[3][4]

Materials:

-

TBDPS-protected alcohol

-

Tetra-n-butylammonium fluoride (TBAF, 1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the TBDPS-protected alcohol (1.0 equiv) in anhydrous THF.

-

Deprotection: Add TBAF (1.1 equiv, 1 M solution in THF) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor the disappearance of the starting material by TLC.

-

Work-up: a. Quench the reaction with water. b. Extract the aqueous layer with DCM. c. Combine the organic layers and wash with brine. d. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude alcohol by flash column chromatography.

Safety and Handling

tert-Butyldiphenylsilyl trifluoromethanesulfonate is a reactive and corrosive compound. It is also flammable. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

tert-Butyldiphenylsilyl trifluoromethanesulfonate is a powerful and versatile reagent in modern organic synthesis. Its high reactivity, coupled with the stability of the resulting TBDPS ethers, allows for the selective protection of hydroxyl groups in complex synthetic sequences. This guide has provided a detailed overview of its synthesis, characterization, and application, offering researchers the foundational knowledge to confidently and effectively utilize this valuable synthetic tool.

References

- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.

-

Organic-Synthesis.com. (n.d.). Protecting Groups. Organic Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). TBS Protection. Common Organic Chemistry. Retrieved from [Link]

-

SynArchive. (2024). Protection of Alcohol by Silyl ether. SynArchive. Retrieved from [Link]

-

YouTube. (2024, July 17). TBS Protecting Group Addition With TBSOTf | Organic Chemistry. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyldimethylsilyl trifluoromethanesulphonate. National Center for Biotechnology Information. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). The Royal Society of Chemistry.

- DTIC. (1997, July 25). Synthesis and Reactions of Silanes Containing Two Triflate Groups.

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Retrieved from [Link]

- National Institutes of Health. (n.d.). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis.

- National Institutes of Health. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry.

-

NIST. (n.d.). tert-Butyldimethylsilyl trifluoromethanesulfonate. NIST WebBook. Retrieved from [Link]

- Quilliam, M. A., & Yaraskavitch, J. M. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry.

-

PubMed. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. National Library of Medicine. Retrieved from [Link]

- TCI America. (n.d.).

- National Institutes of Health. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization.

-

Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Wikipedia. Retrieved from [Link]

- ResearchGate. (2025, August 7). Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate.

-

Wikipedia. (n.d.). Triflate. Wikipedia. Retrieved from [Link]

-

SpectraBase. (n.d.). Trifluoromethanesulfonic acid - Optional[19F NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Studylib. (n.d.). Triflic Acid & Derivatives: Synthesis & Applications. Studylib. Retrieved from [Link]

-

GlycoPODv2. (2021, October 6). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Glycoscience Protocols. Retrieved from [Link]

- TCI Chemicals. (n.d.).

-

Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf). Common Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN101817842A - Preparation method of tert-butyldimethylsilyl chloride. Google Patents.

-

Ataman Kimya. (n.d.). TRIFLIC ACID. Ataman Kimya. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert.-butylfluoride - Optional[19F NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

Sources

Introduction: A Cornerstone Reagent in Modern Organic Synthesis

An In-depth Technical Guide to tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPSOTf)

tert-Butyldiphenylsilyl trifluoromethanesulfonate, commonly abbreviated as TBDPSOTf, is a powerful organosilicon reagent with the chemical formula C₁₇H₁₉F₃O₃SSi.[1] Also known as tert-butyldiphenylsilyl triflate, it has carved out an indispensable role in the toolkit of synthetic organic chemists.[1] Its prominence stems from its function as a highly reactive silylating agent, primarily used for the protection of hydroxyl groups in complex molecules.[1][2] The unique architecture of TBDPSOTf, featuring a sterically demanding tert-butyldiphenylsilyl (TBDPS) group and an exceptionally good leaving group, the trifluoromethanesulfonate (triflate), imparts a unique combination of high reactivity and stability to the resulting silyl ether.[1][3] This guide provides an in-depth exploration of the physical and chemical properties of TBDPSOTf, its mechanistic underpinnings, and its practical application in research and development, particularly for professionals in drug discovery and material science.

Core Physical and Chemical Properties

The efficacy and application of any chemical reagent are dictated by its intrinsic properties. TBDPSOTf is a colorless to brown clear liquid that is sensitive to air, moisture, and heat.[1][4] Its high reactivity is a direct consequence of the triflate moiety, which makes the silicon atom highly electrophilic and susceptible to nucleophilic attack.[5]

Data Presentation: Physical Properties of TBDPSOTf

| Property | Value | Source(s) |

| CAS Number | 92886-86-7 | [1] |

| Molecular Formula | C₁₇H₁₉F₃O₃SSi | [1] |

| Molecular Weight | 388.48 g/mol | [1] |

| Appearance | Colorless to Brown Clear Liquid | [1] |

| Flash Point | 179 °C | |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, pentane) | [6][7] |

| Storage Conditions | Refrigerated (0-10°C) under an inert gas atmosphere |

Expertise in Action: The Causality Behind Experimental Utility

The utility of TBDPSOTf in multi-step synthesis is not merely a matter of procedural application but a strategic choice rooted in its chemical behavior. As a senior application scientist, understanding the "why" behind its effectiveness is paramount.

Pillar 1: Unraveling the Reactivity and Stability

The core of TBDPSOTf's functionality lies in the synergy between its two key components:

-

The Triflate Leaving Group : Trifluoromethanesulfonate (triflate, OTf) is one of the best leaving groups in organic chemistry.[8] Its exceptional ability to stabilize a negative charge through resonance and the inductive effect of the fluorine atoms makes the silicon-oxygen bond in TBDPSOTf highly polarized and weak, rendering the silicon atom extremely electrophilic. This is why TBDPSOTf is a much more powerful silylating agent than its chloride counterpart, tert-butyldiphenylsilyl chloride (TBDPSCl).[3]

-

The tert-Butyldiphenylsilyl (TBDPS) Group : Once attached to an alcohol, the TBDPS group forms a silyl ether that is exceptionally robust. Its stability is attributed to:

-

Steric Hindrance : The bulky tert-butyl and two phenyl groups create significant steric shielding around the silicon-oxygen bond, physically protecting it from attack by many reagents.[3][8]

-

Acid Stability : The TBDPS group is renowned for its remarkable stability under acidic conditions, far exceeding that of other common silyl ethers like tert-butyldimethylsilyl (TBDMS) or even triisopropylsilyl (TIPS).[3][9] It can withstand conditions such as 80% acetic acid or 50% trifluoroacetic acid (TFA), which would readily cleave these other groups.[3][9] This allows for selective deprotection strategies in complex syntheses.

-

Pillar 2: The Logic of Selective Protection

In the synthesis of complex molecules, such as natural products or active pharmaceutical ingredients, it is often necessary to differentiate between multiple hydroxyl groups. The steric bulk of the TBDPS group provides a powerful tool for regioselectivity. The ease of silylation with TBDPS reagents follows the order: primary (1°) > secondary (2°) > tertiary (3°).[3] This allows chemists to selectively protect the least sterically hindered alcohol in a polyol, leaving more hindered hydroxyls available for subsequent transformations.[3]

Authoritative Grounding: Reaction Mechanism and Workflow

Every protocol must be a self-validating system, grounded in established chemical principles. The silylation of an alcohol with TBDPSOTf proceeds through a well-understood nucleophilic substitution mechanism.

Mechanism of Silylation

The reaction is typically performed in the presence of a non-nucleophilic base, such as 2,6-lutidine or pyridine, which serves to neutralize the triflic acid generated during the reaction.[3] The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom of TBDPSOTf. This concerted step results in the displacement of the triflate leaving group and the formation of the protonated silyl ether. The base then deprotonates this intermediate to yield the final TBDPS-protected alcohol.

Trustworthiness: A Validated Experimental Protocol

The following protocol provides a reliable, step-by-step methodology for the protection of a primary alcohol using TBDPSOTf. This procedure is designed to ensure high yield and purity.

Protocol: Silylation of a Primary Alcohol with TBDPSOTf

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf, 1.1 - 1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

2,6-Lutidine (1.5 eq), freshly distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and dissolve it in anhydrous DCM (to a concentration of 0.1-0.5 M).

-

Base Addition : Cool the solution to 0 °C using an ice bath. Add 2,6-lutidine via syringe.

-

Silylating Agent Addition : Add TBDPSOTf dropwise to the stirred solution over 5-10 minutes. A white precipitate (lutidinium triflate) may form.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer with DCM (2x).

-

Washing : Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure TBDPS ether.

Visualization: Experimental Workflow Diagram

Safety and Handling: A Critical Overview

TBDPSOTf is a hazardous chemical that requires careful handling to ensure laboratory safety.

-

Hazards : It is a flammable liquid and vapor.[1] Critically, it causes severe skin burns and eye damage and may cause respiratory irritation.[1]

-

Precautions : Always handle TBDPSOTf in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] As it is moisture-sensitive, it should be stored under an inert atmosphere and handled using anhydrous techniques.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

Conclusion

tert-Butyldiphenylsilyl trifluoromethanesulfonate is a premier reagent for the protection of alcohols in organic synthesis. Its high reactivity, driven by the triflate leaving group, combined with the exceptional stability of the resulting TBDPS ether, provides chemists with a robust and reliable tool for navigating complex synthetic pathways.[2][3] A thorough understanding of its properties, mechanistic behavior, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

-

Cole-Parmer. (n.d.). Tert-Butyldimethylsilyl Trifluoromethane Sulfonate, 98%. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of tert-Butyldimethylsilyl trifluoromethanesulfonate (CAS 69739-34-0). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of Tert-Butyldimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyldimethylsilyl trifluoromethanesulphonate. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

- Hunter, R., Hinz, W., & Richards, P. (1999). On the chemoselectivity and mechanism of desilylation of tert-butyldimethylsilyl ethers with TMSOTf. Tetrahedron Letters, 40(18), 3643–3646.

-

Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

- Binette, A., & Gagnon, J. (2007). Regioselective Silylation of N-phthaloylchitosan With TBDMS and TBDPS Groups. Biomacromolecules, 8(6), 1812-5.

-

SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyldimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]

Sources

- 1. Buy tert-Butyldiphenylsilyl Trifluoromethanesulfonate | 92886-86-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 4. labsolu.ca [labsolu.ca]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester CAS#: 69739-34-0 [m.chemicalbook.com]

- 7. Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester | 69739-34-0 [chemicalbook.com]

- 8. dakenchem.com [dakenchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.ca [fishersci.ca]

The Ascendancy of a Sterically Demanding Silyl Ether: A Technical Guide to tert-Butyldiphenylsilyl Trifluoromethanesulfonate

In the landscape of synthetic organic chemistry, the strategic protection and deprotection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the myriad of protecting groups for alcohols, silyl ethers have carved out a prominent and indispensable role. This guide delves into the discovery, history, and application of a particularly robust and versatile silylating agent: tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPSOTf). We will explore its development, necessitated by the evolving demands of complex molecule synthesis, and provide a detailed examination of its properties, preparation, and field-proven applications.

The Genesis of Steric Hindrance: A Response to a Synthetic Need

The journey to TBDPSOTf begins with the broader story of silyl protecting groups. The pioneering work of E. J. Corey and A. Venkateswarlu in 1972 on tert-butyldimethylsilyl (TBS) ethers marked a significant advancement in the protection of hydroxyl groups. However, the relentless pursuit of more complex and sensitive targets in natural product synthesis and drug discovery soon revealed the limitations of existing silyl ethers. The need for a protecting group with enhanced stability, particularly towards acidic conditions, became increasingly apparent.

In 1975, a pivotal development emerged from the laboratories of Stephen Hanessian and Pierre Lavallée. They introduced the tert-butyldiphenylsilyl (TBDPS) group as a novel protecting moiety for alcohols.[1] Their seminal work, published in the Canadian Journal of Chemistry, highlighted the TBDPS group's remarkable resistance to acidic hydrolysis compared to its predecessors. This heightened stability was attributed to the increased steric bulk imparted by the two phenyl substituents on the silicon atom, which effectively shielded the silicon-oxygen bond from protonation and subsequent cleavage.

Initially, the TBDPS group was introduced using tert-butyldiphenylsilyl chloride (TBDPSCl). While effective, the quest for greater reactivity and milder reaction conditions, a constant theme in synthetic methodology development, led to the exploration of more potent silylating agents. This paved the way for the advent of silyl triflates.

The Triflate Advantage: Unleashing Silylating Power

While the precise first synthesis of tert-Butyldiphenylsilyl Trifluoromethanesulfonate is not prominently documented as a singular discovery, the development of silyl triflates as highly reactive silylating agents was a logical and significant progression in the field. The trifluoromethanesulfonate (triflate) anion is an exceptionally good leaving group, rendering silyl triflates far more electrophilic than their corresponding chlorides. This enhanced reactivity allows for the silylation of even sterically hindered or electronically deactivated alcohols under mild conditions, often at low temperatures and with short reaction times.

The general preparation of silyl triflates involves the reaction of the corresponding silyl chloride with trifluoromethanesulfonic acid (triflic acid). This straightforward conversion provides access to a powerful class of reagents that have become indispensable in modern organic synthesis.

Physicochemical Properties and Mechanistic Insights

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is a colorless to brown, moisture-sensitive liquid. Its high reactivity stems from the potent electrophilicity of the silicon atom, further enhanced by the triflate leaving group.

The mechanism of alcohol protection with TBDPSOTf typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon center, with the concomitant departure of the triflate anion. The reaction is generally carried out in the presence of a non-nucleophilic base, such as 2,6-lutidine or pyridine, to neutralize the generated triflic acid.

Caption: General mechanism for the protection of an alcohol with TBDPSOTf.

The steric hindrance of the TBDPS group plays a crucial role in its selectivity, often allowing for the preferential protection of primary alcohols in the presence of secondary or tertiary alcohols.

Experimental Protocol: Protection of a Primary Alcohol

The following is a representative, field-proven protocol for the protection of a primary alcohol using TBDPSOTf. This protocol is designed to be a self-validating system, with clear steps and rationales.

Objective: To protect the primary hydroxyl group of a substrate with the TBDPS group.

Materials:

-

Substrate (containing a primary alcohol)

-

tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPSOTf)

-

2,6-Lutidine (or Pyridine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Methodology:

-

Preparation:

-

Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.

-

Ensure all solvents are anhydrous. Dichloromethane can be dried by passing it through a column of activated alumina or by distillation from calcium hydride.

-

-

Reaction Setup:

-

Dissolve the substrate (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Reagents:

-

Add 2,6-lutidine (1.5 eq) to the stirred solution. The use of a slight excess of the base ensures that all generated triflic acid is neutralized, preventing potential side reactions or degradation of acid-sensitive substrates.

-

Slowly add TBDPSOTf (1.2 eq) dropwise to the reaction mixture. The slow addition helps to control any exotherm and maintain a consistent reaction temperature.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours. A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the TBDPS-protected product.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. This step neutralizes any remaining acidic species.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure TBDPS-protected alcohol.

-

Data Presentation: Stability of Silyl Ethers

The enhanced stability of the TBDPS group is a key feature that distinguishes it from other common silyl ethers. The following table summarizes the relative stability of various silyl ethers under different conditions.

| Silyl Ether | Acidic Conditions (e.g., AcOH) | Basic Conditions (e.g., K₂CO₃, MeOH) | Fluoride Ion (e.g., TBAF) |

| TMS (Trimethylsilyl) | Very Labile | Labile | Very Labile |

| TES (Triethylsilyl) | Labile | Stable | Labile |

| TBS (tert-Butyldimethylsilyl) | Moderately Stable | Stable | Moderately Stable |

| TIPS (Triisopropylsilyl) | Stable | Stable | Stable |

| TBDPS (tert-Butyldiphenylsilyl) | Very Stable | Stable | Moderately Stable |

This table clearly illustrates the superior stability of the TBDPS group to acidic conditions, a critical advantage in multi-step syntheses where acidic reagents are employed for other transformations.

Logical Workflow for Protecting Group Strategy

The decision to use a TBDPS protecting group is often part of a larger synthetic strategy. The following diagram illustrates a typical workflow for incorporating a TBDPS protection step.

Caption: A logical workflow for the strategic use of TBDPS protection.

Conclusion and Future Perspectives

From its conceptualization by Hanessian and Lavallée to the development of its highly reactive triflate counterpart, the tert-butyldiphenylsilyl group has solidified its position as an indispensable tool in the synthetic chemist's arsenal. Its exceptional stability under acidic conditions, coupled with its selective introduction, provides a level of control that is paramount in the synthesis of complex natural products, pharmaceuticals, and advanced materials. The continued development of new silylating agents and methodologies ensures that the legacy of the TBDPS group and its derivatives will endure, enabling the construction of evermore intricate and impactful molecules.

References

-

Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. [Link]

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

Sources

tert-Butyldiphenylsilyl Trifluoromethanesulfonate for silyl ether formation

An In-depth Technical Guide to tert-Butyldiphenylsilyl Trifluoromethanesulfonate for Silyl Ether Formation

For researchers, scientists, and professionals in drug development, the strategic protection of functional groups is a critical element in the successful synthesis of complex molecules. Among the diverse array of protecting groups, silyl ethers stand out for their versatility, and the tert-butyldiphenylsilyl (TBDPS) group, in particular, offers a superior level of stability. This guide provides a comprehensive technical overview of tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPSOTf), a highly efficient reagent for the formation of TBDPS ethers, delving into its mechanism, application, and the nuanced considerations for its use in sophisticated synthetic routes.

The Strategic Advantage of the TBDPS Protecting Group

The tert-butyldiphenylsilyl group was introduced as a robust protecting group for alcohols, designed to surpass the utility of other silyl ethers in specific synthetic contexts.[1] The TBDPS group is prized for its exceptional stability towards acidic conditions and various nucleophilic species, a feature attributed to the significant steric hindrance provided by the two phenyl rings and the tert-butyl moiety surrounding the silicon atom.[1][2] This stability allows for a broad range of chemical transformations to be performed on a molecule while the hydroxyl group remains securely protected.

TBDPS ethers exhibit greater resistance to acidic hydrolysis compared to many other silyl ethers, including tert-butyldimethylsilyl (TBDMS) ethers.[1] For instance, the TBDPS group is stable to conditions like 80% acetic acid, which is often used to cleave other protecting groups such as O-tetrahydropyranyl (THP) and O-trityl ethers.[1]

tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPSOTf): A Highly Reactive Silylating Agent

TBDPSOTf, also known as tert-butyldiphenylsilyl triflate, is a powerful electrophilic silylating agent.[3][4] Its high reactivity stems from the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group.[4] This makes TBDPSOTf significantly more reactive than its chloride counterpart, tert-butyldiphenylsilyl chloride (TBDPSCl), enabling the silylation of even sterically hindered alcohols under mild conditions.[5][6]

The synthesis of TBDPSOTf is typically achieved by reacting tert-butyldiphenylsilyl chloride with trifluoromethanesulfonic acid.[3][4] The resulting product is a colorless to brown clear liquid with the chemical formula C₁₇H₁₉F₃O₃SSi.[3]

Mechanism of Silyl Ether Formation

The formation of a TBDPS ether using TBDPSOTf proceeds through a nucleophilic substitution at the silicon center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom of the TBDPSOTf. This reaction is typically facilitated by a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or pyridine, which serves to neutralize the triflic acid byproduct.[5]

Caption: Mechanism of TBDPS ether formation using TBDPSOTf.

Experimental Protocol for Silylation of a Primary Alcohol

The following protocol provides a general procedure for the selective protection of a primary alcohol using TBDPSOTf.

Materials:

-

Substrate containing a primary hydroxyl group

-

tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPSOTf)

-

2,6-Lutidine (freshly distilled)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alcohol substrate (1.0 equiv.) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add 2,6-lutidine (1.5 equiv.) to the stirred solution.

-

Slowly add TBDPSOTf (1.2 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Chemoselectivity and Regioselectivity

A significant advantage of the TBDPS group is the high degree of selectivity that can be achieved during its introduction. Due to its substantial steric bulk, TBDPSOTf reacts preferentially with less sterically hindered hydroxyl groups.[1] This leads to the following order of reactivity: primary > secondary >> tertiary alcohols.[1] This inherent selectivity is invaluable in the synthesis of polyols, where the protection of a specific hydroxyl group is required.[7]

Stability and Deprotection of TBDPS Ethers

The stability of silyl ethers is a crucial factor in their selection as protecting groups. TBDPS ethers are among the most robust silyl ethers, particularly under acidic conditions.[8]

| Silyl Ether | Relative Stability in Acidic Media |

| TMS | 1 |

| TES | ~64 |

| TBDMS | ~20,000 |

| TIPS | ~700,000 |

| TBDPS | ~1,000,000 |

Table 1: Relative stability of common silyl ethers to acidic hydrolysis.

Deprotection of TBDPS Ethers:

While stable under a wide range of conditions, TBDPS ethers can be readily cleaved when desired. The most common method for deprotection is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[9] The high strength of the silicon-fluorine bond provides the thermodynamic driving force for this reaction.[10]

Caption: General workflow for the deprotection of TBDPS ethers.

Selective Deprotection:

The differential stability of silyl ethers allows for selective deprotection strategies. For instance, a TBDMS ether can often be cleaved in the presence of a TBDPS ether under carefully controlled acidic conditions.[10] Conversely, selective removal of a TBDPS group in the presence of a TBDMS group can be achieved using specific reagents like sodium hydride in HMPA.[1]

Applications in Complex Molecule Synthesis

The unique properties of TBDPS ethers have made them indispensable in the total synthesis of complex natural products and in the development of pharmaceutical agents.[4][11] Their robustness allows for the execution of multi-step reaction sequences without premature deprotection. Furthermore, their selective introduction and removal enable intricate synthetic strategies involving multiple hydroxyl groups.[12]

Safety Considerations

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is a reactive and corrosive substance. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. TBDPSOTf is also moisture-sensitive and should be stored under an inert atmosphere.[13] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[13][14]

References

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Wikipedia. tert-Butyldiphenylsilyl. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

Fiveable. Silyl Ethers Definition. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

-

Pearson. Silyl Ether Protecting Groups: Videos & Practice Problems. [Link]

-

Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]

-

Chemistry LibreTexts. 16: Silylethers. [Link]

-

Cole-Parmer. Tert-Butyldimethylsilyl Trifluoromethane Sulfonate, 98%. [Link]

-

GlycoPODv2. Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]

-

Wikipedia. Silyl ether. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - tert-Butyldimethylsilyl trifluoromethanesulfonate. [Link]

-

Beilstein Journal of Organic Chemistry. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

-

Common Organic Chemistry. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf). [Link]

-

ResearchGate. The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. [Link]

-

National Institutes of Health. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

-

Gelest. Silyl Groups. [Link]

Sources

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Buy tert-Butyldiphenylsilyl Trifluoromethanesulfonate | 92886-86-7 [smolecule.com]

- 4. 92886-86-7(tert-Butyldiphenylsilyl Trifluoromethanesulfonate) | Kuujia.com [kuujia.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. Silyl Groups - Gelest [technical.gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.ca [fishersci.ca]

- 14. fishersci.com [fishersci.com]

Silyl Triflates in Organic Chemistry: A Guide to Synthesis, Reactivity, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Silyl triflates, particularly trimethylsilyl trifluoromethanesulfonate (TMSOTf) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), have emerged as exceptionally potent and versatile reagents in modern organic synthesis. Characterized by the highly electrophilic silicon center and the excellent trifluoromethanesulfonate (triflate) leaving group, these compounds exhibit reactivity that far surpasses their silyl chloride counterparts.[1][2] This guide provides an in-depth exploration of the core principles governing silyl triflates, from their synthesis and fundamental reactivity to their strategic application in complex molecular architecture and drug development. We will dissect their dual role as powerful silylating agents and as precursors to highly reactive intermediates, offering field-proven insights and detailed protocols to empower researchers in leveraging these indispensable tools.

The Silyl Triflates: Understanding the Core of Their Reactivity

The exceptional utility of silyl triflates stems from the unique combination of a silicon atom bonded to a triflate group. The triflate anion (CF₃SO₃⁻) is one of the best known leaving groups due to the extensive resonance stabilization of its negative charge and the strong electron-withdrawing effect of the trifluoromethyl group. This renders the attached silicon atom highly electrophilic and susceptible to nucleophilic attack.[3] Consequently, silyl triflates are far more powerful silylating agents than the corresponding silyl chlorides.[2]

This heightened reactivity, however, necessitates careful handling. Silyl triflates are colorless, moisture-sensitive liquids that react readily with water, liberating triflic acid, a corrosive superacid.[1][3] Therefore, all reactions must be conducted under strictly anhydrous and inert conditions.

Synthesis of Silyl Triflates

While many common silyl triflates are commercially available, understanding their synthesis provides insight into their reactivity. A prevalent method involves the protodesilylation of phenylsilanes with trifluoromethanesulfonic acid (TfOH).[4] This approach is efficient and selective, leveraging the stability of the Si-C(sp²) bond to facilitate the formation of the Si-O bond.

Another common route is the reaction of a silyl chloride with triflic acid, which proceeds with the extrusion of hydrogen chloride.[5] More specialized silyl triflates, such as those used as aryne precursors or in polymer chemistry, are often synthesized via tailored multi-step sequences.[6][7]

Caption: Common synthetic routes to silyl triflates.

The Duality of Reactivity: Silylating Agent and Lewis Acid

The utility of silyl triflates can be broadly categorized into two dominant modes of action: as exceptionally potent silylating agents for protecting group chemistry and as powerful Lewis acids or precursors for activating substrates and generating reactive intermediates.

Silyl Triflates as Premier Silylating Agents

The primary application of silyl triflates is the introduction of silyl ether protecting groups, a cornerstone of multi-step organic synthesis.[8][9] Their high reactivity makes them indispensable for silylating sterically hindered or electronically deactivated alcohols where corresponding silyl chlorides fail.[10][11]

Table 1: Comparison of Common Silylating Agents

| Reagent | Typical Base | Solvent | Reactivity Profile |

| TBS-Cl | Imidazole, DMAP | DMF | Good for primary & secondary alcohols. Sluggish for tertiary.[11] |

| TBS-OTf | 2,6-Lutidine | DCM | Very powerful. Protects primary, secondary, and hindered tertiary alcohols. [11][12] |

| TMS-Cl | Triethylamine | DCM, THF | Moderate reactivity. |

| TMS-OTf | Triethylamine, 2,6-Lutidine | DCM | Highly electrophilic. Rapidly forms silyl enol ethers and protects alcohols. [3] |

The choice of base is critical. A non-nucleophilic, sterically hindered base like 2,6-lutidine is almost universally employed with silyl triflates.[11][13] This is a crucial experimental choice: lutidine is basic enough to scavenge the triflic acid byproduct but is too bulky to compete with the alcohol substrate by attacking the electrophilic silicon center, thus preventing the formation of unwanted side products.

Beyond alcohol protection, TMSOTf is the reagent of choice for the rapid and clean conversion of ketones and aldehydes into their silyl enol ethers under thermodynamic or kinetic control.[1][14] These products are pivotal intermediates in carbon-carbon bond-forming reactions, such as Mukaiyama aldol additions.

Caption: Workflow for TMSOTf-mediated silyl enol ether synthesis.

Silyl Triflates as Catalysts and Activators

The high Lewis acidity of the silicon atom in silyl triflates allows them to function as potent catalysts for a variety of transformations.[15][16] This is particularly valuable in reactions where traditional metal-based Lewis acids might be incompatible with other functional groups or require harsher conditions.

-

Glycosylation Reactions: TMSOTf is a widely used promoter in modern glycosylation chemistry, including variants of the Koenigs-Knorr reaction.[14] It activates glycosyl donors (e.g., thioglycosides, sulfoxides) to generate highly reactive glycosyl triflate intermediates in situ, which are then displaced by a glycosyl acceptor.[17][18] The stability and reactivity of these triflate intermediates are key to controlling the stereochemical outcome of the glycosidic linkage.[19][20]

-

Diels-Alder Reactions: The Lewis acidity of silyl triflates can be harnessed to catalyze Diels-Alder cycloadditions by coordinating to carbonyl groups on the dienophile, lowering its LUMO energy and accelerating the reaction.[15][21][22]

-

Friedel-Crafts Reactions: TMSOTf facilitates Friedel-Crafts type additions, for example, between indoles and aldehydes, leading to the formation of 3-substituted indole derivatives.[14]

-

Sulfonamide Synthesis: For challenging substrates, such as sterically hindered amines or electron-deficient sulfonyl chlorides, silyl triflate additives can overcome reactivity barriers to form sulfonamides where traditional methods fail.[23][24]

Advanced Applications: Aryne Generation via Kobayashi Precursors

One of the most powerful and elegant applications of silyl triflates is in the generation of arynes, highly reactive intermediates used to rapidly construct substituted aromatic rings. The most common method, developed by Kobayashi, utilizes ortho-silylaryl triflates as stable, readily accessible aryne precursors.[25][26]

The mechanism is a fluoride-induced 1,2-elimination. A fluoride source (e.g., CsF, KF with 18-crown-6, or TBAF) selectively attacks the silicon atom, forming a transient pentacoordinate silicate. This intermediate then undergoes fragmentation: the highly favorable Si-F bond formation drives the elimination of the triflate group from the adjacent carbon, generating the aryne.[6]

Caption: Generation of arynes from o-silylaryl triflates.

This strategy has been widely applied in the total synthesis of natural products and bioactive molecules, providing a mild and efficient route to building molecular complexity.[25][26] For instance, the generated arynes can be trapped in situ with dienes in Diels-Alder reactions or with various nucleophiles to forge new C-C and C-heteroatom bonds.[27]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices for handling these reactive reagents.

Protocol 1: Protection of a Hindered Secondary Alcohol with TBSOTf

This protocol demonstrates the superior silylating power of TBSOTf for protecting a sterically demanding alcohol where TBSCl would be ineffective.

-

Objective: To synthesize the tert-butyldimethylsilyl ether of a hindered secondary alcohol.

-

Reagents:

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered alcohol (e.g., 10.0 mmol, 1.0 equiv) and anhydrous DCM (30 mL).[13]

-

Cool the solution to 0 °C in an ice-water bath.

-

Add 2,6-lutidine (19.9 mmol, 2.0 equiv) via syringe.[13]

-

Slowly add TBSOTf (14.9 mmol, 1.5 equiv) dropwise via syringe over 5 minutes.[13] A white precipitate of 2,6-lutidinium triflate will form.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[13]

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure silyl ether.

-

Protocol 2: Synthesis of a Cyclic β-Silylalkenyl Triflate

This protocol, adapted from methodology to access strained cycloalkynes, showcases the use of triflic acid and triflic anhydride to generate a highly reactive vinyl triflate.[28][29]

-

Objective: To generate a cyclic β-silylalkenyl triflate from a silylalkynol.

-

Reagents:

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the silylalkynol (0.1 mmol, 1.0 equiv) in anhydrous DCM (1 mL).[29]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of TfOH (1.2 equiv) and Tf₂O (1.0 equiv) in anhydrous DCM (0.5 mL).[29]

-

Add the TfOH/Tf₂O solution dropwise to the alcohol solution at -78 °C.[29]

-

After the addition is complete, allow the mixture to slowly warm to -20 °C and stir for 2-4 hours.[29] The use of Tf₂O is critical to scavenge the water formed during the initial dehydration, preventing the formation of ketone byproducts.[29]

-

Workup: Carefully quench the reaction at -20 °C by adding cold saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature.

-

Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can be purified by chromatography if necessary, though these intermediates are often used directly in subsequent steps.

-

Conclusion and Future Outlook

Silyl triflates are firmly established as indispensable reagents in the synthetic chemist's toolkit. Their high electrophilicity enables transformations that are otherwise challenging or impossible, from the protection of highly hindered alcohols to the catalytic activation of substrates in C-C and C-O bond formation.[8][30] The development of o-silylaryl triflates as robust aryne precursors has revolutionized the synthesis of complex aromatic systems.[25][26] As the demand for molecular complexity in drug discovery and materials science continues to grow, the strategic application of silyl triflates will undoubtedly play a pivotal role in enabling innovation and advancing the frontiers of chemical synthesis.[31] The ongoing exploration of their catalytic potential, particularly in asymmetric synthesis, promises to unlock new and powerful methods for the efficient construction of chiral molecules.[16]

References

-

Mallick, S., Würthwein, E.-U., & Studer, A. (2020). Synthesis of Alkyl Silanes via Reaction of Unactivated Alkyl Chlorides and Triflates with Silyl Lithium Reagents. Organic Letters, 22(16), 6568–6572. Available at: [Link]

-

Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]

-

Lee, J. C. H., & Toste, F. D. (2018). Synthesis of Cyclic β-Silylalkenyl Triflates via an Alkenyl Cation Intermediate. PMC. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Tert-Butyldimethylsilyl Triflate in Protecting Group Chemistry. Retrieved from [Link]

-

Shi, J., Li, L., & Li, Y. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. Chemical Reviews, 121(7), 3892–4044. Available at: [Link]

-

Lee, J. C. H., & Toste, F. D. (2018). Synthesis of Cyclic β-Silylalkenyl Triflates via an Alkenyl Cation Intermediate. Organic Letters, 20(17), 5228–5231. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf). Retrieved from [Link]

-

Shi, J., Li, L., & Li, Y. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. Chemical Reviews. Available at: [Link]

-

Lakshmi, B. V., & Kirsch, S. F. (2011). Synthesis of Aryl Stannanes from Silyl Triflates via Aryne Intermediates. Synlett, 2011(03), 345-349. Available at: [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

-

Uchiyama, M., et al. (2021). Synthesis of cyclic organosilicon compounds by palladium-catalyzed reactions of 2-silylaryl triflates. Chemistry Letters, 50(10), 1779-1782. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]

-

Hilt, G., & Nödling, A. (2011). The Correlation of Lewis Acidities of Silyl Triflates with Reaction Rates of Catalyzed Diels–Alder Reactions. European Journal of Organic Chemistry, 2011(35), 7071–7075. Available at: [Link]

-

Anzalone, P. W., & Mohan, R. S. (2005). Trimethylsilyl Trifluoromethanesulfonate Catalyzed One-Pot Method for the Conversion of Aldehydes to Homoallyl Ethers in an Ionic Liquid. Synthesis, 2005(16), 2661-2663. Available at: [Link]

-

Organic Chemistry. (2024). TBS Protecting Group Addition With TBSOTf. YouTube. Retrieved from [Link]

-

Scilit. (2011). The Correlation of Lewis Acidities of Silyl Triflates with Reaction Rates of Catalyzed Diels–Alder Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of catalytic routes that convert silyl halides and triflates into hydrosilanes with H2 as hydride source. Retrieved from [Link]

-

Zaher, M. S., et al. (2020). TMSOTf-Promoted Intermolecular Cascade Reaction of Aromatic Diazo Ketones with Olefins: Selective Synthesis of 3-Arylethylideneoxindoles. The Journal of Organic Chemistry, 85(14), 9034–9045. Available at: [Link]

-

Baumgartner, J., et al. (2005). Highly reactive oligosilyltriflates—synthesis, structure and rearrangement. Dalton Transactions, (21), 3625-3631. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Functionalization, and Cross-linking Reactions of Organosilicon Polymers Using Silyl Triflate Intermediates. Retrieved from [Link]

-

Crich, D., & Smith, M. (2001). Are Glycosyl Triflates Intermediates in the Sulfoxide Glycosylation Method? A Chemical and 1H, 13C, and 19F NMR Spectroscopic Investigation. Journal of the American Chemical Society, 123(37), 9015–9020. Available at: [Link]

-

de la Fuente, M., et al. (2020). Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions. Journal of the American Chemical Society, 142(28), 12264–12275. Available at: [Link]

-

Bio, M. M., et al. (2025). Silyl Triflate-Promoted Sulfonylations. Organic Letters. Available at: [Link]

-

Mallick, S., Würthwein, E.-U., & Studer, A. (2020). Synthesis of Alkyl Silanes via Reaction of Unactivated Alkyl Chlorides and Triflates with Silyl Lithium Reagents. Organic Letters. Available at: [Link]

-

Sci-Hub. (n.d.). Glycosyl Sulfonates Beyond Triflates. Retrieved from [Link]

-

Bennett, C. S. (2018). Glycosyl Sulfonates Beyond Triflates. PMC. Available at: [Link]

-

Macherey-Nagel. (n.d.). Silylation. Retrieved from [Link]

-

Baker, T., & Lewis, S. E. (2010). Bifunctional Silyl Triflates in Synthesis, Part 1: Synthesis and Characterization of Novel Alkane-α,ω-diyl-bis(silyl triflates). Synthetic Communications, 40(18), 2747-2752. Available at: [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of silyl triflate 41 and application in Diels–Alder... Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Retrieved from [Link]

-

Bio, M. M., et al. (2025). Silyl Triflate-Promoted Sulfonylations. PubMed. Available at: [Link]

-

Shi, J., Li, L., & Li, Y. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. PubMed. Available at: [Link]

-

figshare. (2025). Silyl Triflate-Promoted Sulfonylations. Retrieved from [Link]

-

van der Vorm, S., et al. (2025). Elucidating the Curtin–Hammett Principle in Glycosylation Reactions: The Decisive Role of Equatorial Glycosyl Triflates. PMC. Available at: [Link]

-

Bull, J. A., et al. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters. Available at: [Link]

-

Franz, A. K., & Wilson, S. O. (2013). The role of silicon in drug discovery: a review. PMC. Available at: [Link]

-

Wiskur, S. L., et al. (2021). Mechanistic investigations of alcohol silylation with isothiourea catalysts. Organic & Biomolecular Chemistry. Available at: [Link]

-

Uhlig, W. (1998). Silyl Triflates - Valuable Synthetic Materials in Organosilicon Chemistry. Chemische Berichte, 131(7), 809-818. Available at: [Link]

-

Lambert, J. B., et al. (2018). Silylated cyclopentadienes as competent silicon Lewis acid catalysts. PMC. Available at: [Link]

-

Kobayashi, S., et al. (1995). Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media. The Journal of Organic Chemistry, 60(21), 6656–6668. Available at: [Link]

-

ChemRxiv. (n.d.). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagent. Retrieved from [Link]

-

Wiskur, S. L., et al. (2021). Mechanistic investigations of alcohol silylation with isothiourea catalysts. RSC Publishing. Available at: [Link]

Sources

- 1. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]

- 4. Highly reactive oligosilyltriflates—synthesis, structure and rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]

- 14. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 15. sci-hub.box [sci-hub.box]

- 16. Silylated cyclopentadienes as competent silicon Lewis acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Glycosyl Sulfonates Beyond Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Elucidating the Curtin–Hammett Principle in Glycosylation Reactions: The Decisive Role of Equatorial Glycosyl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Silyl Triflate-Promoted Sulfonylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 28. Synthesis of Cyclic β-Silylalkenyl Triflates via an Alkenyl Cation Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Trimethylsilyl Trifluoromethanesulfonate Catalyzed One-Pot Method for the Conversion of Aldehydes to Homoallyl Ethers in an Ionic Liquid [organic-chemistry.org]

- 31. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TBDPSOTf in Natural Product Synthesis

Abstract

The strategic protection and deprotection of hydroxyl groups are central to the successful total synthesis of complex natural products.[1] The tert-butyldiphenylsilyl (TBDPS) group is a cornerstone protecting group, prized for its steric bulk and remarkable stability across a wide spectrum of reaction conditions.[2] While traditionally introduced using tert-butyldiphenylsilyl chloride (TBDPSCl), the trifluoromethanesulfonate derivative, TBDPSOTf, offers significantly enhanced reactivity, enabling the efficient protection of sterically hindered or less reactive alcohols. This guide provides an in-depth exploration of TBDPSOTf, from its fundamental reactivity and mechanistic underpinnings to detailed, field-proven protocols for its application and subsequent cleavage. We will examine its strategic use in the synthesis of complex molecular architectures, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the power of this potent silylating agent.

The TBDPS Group: A Pillar of Stability in Complex Synthesis

The tert-butyldiphenylsilyl (TBDPS) ether was developed to provide superior stability compared to other common silyl ethers like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), particularly under acidic conditions.[2][3] Its robustness is attributed to the significant steric hindrance provided by the two phenyl rings and the tert-butyl group surrounding the silicon atom, which shields the Si-O bond from cleavage.[3]

Key Stability Features:

-

Acid Stability: The TBDPS group is notably resistant to acidic hydrolysis. It remains intact under conditions that readily cleave TBDMS, trityl, or tetrahydropyranyl (THP) ethers, such as 80% acetic acid.[3][4]

-

Orthogonality: This stability allows for the selective deprotection of other protecting groups, providing essential orthogonality in multi-step syntheses.[3]

-

Base and Nucleophile Resistance: It exhibits good stability towards a range of basic and nucleophilic reagents.[5]

The relative stability of common silyl ethers to acid hydrolysis follows the general trend: TMS < TES < TBDMS < TIPS < TBDPS.[6] This hierarchy is fundamental to designing selective protection and deprotection sequences in natural product synthesis.

TBDPSOTf: The High-Reactivity Silylating Agent

While TBDPSCl is a workhorse reagent, its reaction with sterically hindered secondary or tertiary alcohols can be sluggish or fail entirely.[6][7] This is where tert-butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf) provides a critical advantage. The triflate (OTf) group is an exceptionally good leaving group, rendering the silicon atom far more electrophilic and dramatically accelerating the rate of silylation.[6][8]

TBDPSOTf is the reagent of choice for:

-

Protecting sterically congested secondary and tertiary alcohols.[4][8]

-

Driving slow or low-yielding silylation reactions to completion.

-

Enabling protection at low temperatures to avoid side reactions with sensitive substrates.

Comparative Overview: TBDPSOTf vs. TBDPSCl

| Feature | TBDPSOTf | TBDPSCl |

| Reactivity | Very High | Moderate |

| Leaving Group | Triflate (CF₃SO₃⁻) | Chloride (Cl⁻) |

| Typical Substrates | Primary, Secondary, and Tertiary Alcohols | Primary and less hindered Secondary Alcohols[7] |

| Common Base | Non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine, DTBMP) | Imidazole, Triethylamine (TEA), DMAP[9][10] |

| Reaction Temperature | Low to ambient (-78 °C to 25 °C) | Ambient to elevated (25 °C to reflux) |

| Byproduct | Triflic acid (neutralized by base) | HCl (neutralized by base) |

Mechanism of Silylation

The protection of an alcohol with TBDPSOTf proceeds via a nucleophilic substitution at the silicon center. A non-nucleophilic base, typically 2,6-lutidine, is required to scavenge the highly acidic triflic acid (TfOH) generated during the reaction. The base does not activate the alcohol but prevents the reaction mixture from becoming acidic, which could cause degradation of acid-sensitive functional groups or the silyl ether product itself.

Caption: General mechanism for alcohol protection using TBDPSOTf.

Experimental Protocols

Protocol 1: General Procedure for TBDPS Protection of a Primary Alcohol

This protocol is adapted from standard procedures for highly reactive silylating agents.[8][11]

Materials:

-

Substrate (alcohol, 1.0 equiv)

-

TBDPSOTf (1.1 - 1.2 equiv)

-

2,6-lutidine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Argon or Nitrogen source for inert atmosphere

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Ar or N₂), add the alcohol (1.0 equiv).

-

Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add 2,6-lutidine (1.5 equiv) via syringe, ensuring the solution remains well-stirred.

-

Slowly add TBDPSOTf (1.1 equiv) dropwise via syringe. A slight exotherm may be observed.

-

Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the flask at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Causality and Trustworthiness:

-

Why -78 °C? The high reactivity of TBDPSOTf necessitates low temperatures to control the reaction rate and prevent potential side reactions or the protection of less reactive hydroxyl groups in polyol substrates.

-

Why 2,6-lutidine? Its steric hindrance prevents it from acting as a nucleophile and competing with the alcohol in reacting with the TBDPSOTf. It is basic enough to neutralize the generated triflic acid.[11]

-

Why quench with NaHCO₃? This neutralizes any remaining triflic acid and protonated lutidine, preventing potential acid-catalyzed degradation of the product during workup and purification.

Protocol 2: Deprotection of a TBDPS Ether using TBAF

Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers, driven by the formation of the extremely strong Si-F bond.[2][12]

Materials:

-

TBDPS-protected substrate (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 - 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water and Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDPS-protected substrate (1.0 equiv) in anhydrous THF in a round-bottom flask.

-

Add the TBAF solution (1.5 equiv) at room temperature. For sensitive substrates, the reaction can be performed at 0 °C.

-

Stir the mixture and monitor by TLC. Reaction times can vary from 1 to 12 hours depending on the steric environment of the silyl ether.

-

Upon completion, quench the reaction by adding water.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Take up the residue in EtOAc and transfer to a separatory funnel.

-

Wash the organic layer with water (3x) to remove TBAF and other salts, followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting alcohol by flash column chromatography. The primary byproducts are non-polar tert-butyldiphenylsilanol and its disiloxane dimer, which usually elute much faster than the desired polar alcohol.[13]

Self-Validation:

-

Monitoring by TLC: A successful reaction will show the disappearance of the higher Rf (less polar) starting material and the appearance of a new, lower Rf (more polar) spot corresponding to the free alcohol.

-

Workup Considerations: The basicity of TBAF can sometimes cause side reactions.[2] If the substrate is base-sensitive, buffering the TBAF solution with acetic acid (1.5 equiv TBAF, 1.5 equiv AcOH) can mitigate this issue.

Application in Natural Product Synthesis: A Case Study

The power of TBDPSOTf is best illustrated in the context of complex molecule synthesis. In many synthetic routes, the selective protection of a key hydroxyl group under mild conditions is paramount to the success of subsequent transformations. For instance, in synthetic approaches towards polyketide natural products, a late-stage intermediate may possess multiple hydroxyl groups of varying reactivity.[14]

Caption: Workflow for selective protection in a synthetic intermediate.

In a hypothetical scenario based on common synthetic strategies, an advanced intermediate might contain both primary and secondary alcohols. Due to the steric bulk of the TBDPS group, it shows a strong preference for protecting the least hindered primary alcohol.[3][9] Using the highly reactive TBDPSOTf at low temperature (-78 °C) enhances this selectivity. The reaction is kinetically controlled, and the low temperature provides insufficient thermal energy to overcome the higher activation barrier for protecting the more hindered secondary alcohol, allowing for the clean formation of the desired mono-protected product. This strategy was elegantly employed in various total syntheses to differentiate hydroxyl groups before further functionalization.[11]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive TBDPSOTf (hydrolyzed).2. Substrate is an extremely hindered alcohol.3. Insufficiently pure solvent or glassware. | 1. Use freshly purchased or distilled TBDPSOTf.2. Allow the reaction to warm slowly to -40 °C or 0 °C and monitor carefully.3. Ensure all glassware is flame-dried and solvents are anhydrous. |

| Formation of Byproducts / Low Yield | 1. Reaction temperature too high, leading to multiple silylations.2. Base is not sufficiently non-nucleophilic.3. Acid-sensitive substrate degradation. | 1. Maintain strict temperature control at -78 °C.2. Use a more hindered base like di-tert-butylmethylpyridine (DTBMP).3. Ensure an adequate excess of base is present to neutralize all generated acid. |

| Difficult Deprotection | 1. Steric hindrance around the TBDPS ether is extreme.2. Insufficient TBAF or inactive reagent. | 1. Increase reaction temperature to 40-50 °C.2. Use a larger excess of TBAF (3-5 equiv).3. Consider alternative fluoride sources like HF-Pyridine or Et₃N·3HF for very stubborn cases (use with extreme caution in a fume hood).[15] |

| Co-elution of Product and Silanol Byproduct | The polarity of the desired product and TBDPS-OH are similar. | 1. Modify the chromatography solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH).2. Deactivate the silica gel with 1% triethylamine in the eluent to sharpen the product peak.[13]3. If the product is a solid, attempt recrystallization. |

Conclusion

TBDPSOTf is an indispensable tool in the arsenal of the synthetic organic chemist. Its heightened reactivity compared to TBDPSCl provides a powerful solution for the protection of challenging hydroxyl groups, enabling synthetic routes that might otherwise be unfeasible. By understanding the principles of its reactivity, adhering to meticulous experimental protocols, and applying it strategically, researchers can effectively harness the capabilities of TBDPSOTf to navigate the intricate landscapes of natural product synthesis.

References

- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]

- Hanessian, S.; Lavallee, P. The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 1975, 53(19), 2975-2977. [URL: https://cdnsciencepub.com/doi/10.1139/v75-420]

- BenchChem. Step-by-Step Guide for the Deprotection of TBDPS Ethers: Application Notes and Protocols. [URL: https://www.benchchem.com/product/b1192678/application-notes/deprotection-of-tbdps-ethers]

- Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdps-ethers.htm]

- Glycoscience Protocols. Introduction of tert-butyldiphenylsilyl (TBDPS) group. [URL: https://jcggdb.jp/GlycoPOD/protocolShow.action?nodeId=214]

- D'Sa, B. A.; Verkade, J. G. P(i-BuNCH2CH2)3N: An Efficient and Mild Catalyst for the Silylation of Alcohols. The Journal of Organic Chemistry, 1996, 61(9), 2963-2966. [URL: https://pubs.acs.org/doi/10.1021/jo952183i]